molecular formula C25H19ClN4O3 B11202385 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11202385
M. Wt: 458.9 g/mol
InChI Key: YBXXADGVXIVYED-UHFFFAOYSA-N
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Description

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a phenethyl group, and a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Attachment of the 2-chlorophenyl group: This step involves the substitution of the oxadiazole ring with a 2-chlorophenyl group using a suitable halogenating agent.

    Formation of the quinazoline core: This can be synthesized by cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.

    Final coupling: The final step involves coupling the oxadiazole derivative with the quinazoline core under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and oxadiazole rings.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

    Quinazoline derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as cancer therapeutics.

    Oxadiazole derivatives: Compounds with a similar oxadiazole ring, such as raltegravir, which is used as an antiretroviral drug.

Uniqueness: 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is unique due to its combination of a quinazoline core and an oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c26-20-12-6-4-10-18(20)23-27-22(33-28-23)16-30-21-13-7-5-11-19(21)24(31)29(25(30)32)15-14-17-8-2-1-3-9-17/h1-13H,14-16H2

InChI Key

YBXXADGVXIVYED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl

Origin of Product

United States

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